Isaglitazone

Description

Historical Development and Discovery

The historical development of netoglitazone traces back to the groundbreaking research conducted by Takeda laboratories in Japan during the 1970s, when scientists were systematically exploring clofibrate analogues in pursuit of more potent hypolipidemic compounds. This research program, initiated in 1975, involved the synthesis and evaluation of 71 analogues of clofibrate, specifically targeting alkanoic acids containing biphenyl ether moieties for enhanced hypolipidemic properties. During this extensive structure-activity relationship investigation, researchers made the remarkable discovery that certain compounds exhibited both hypolipidemic and hypoglycemic effects when tested in diabetic mouse models.

The development pathway of netoglitazone emerged from this foundational research, with Mitsubishi Tanabe Pharma Corporation subsequently taking the lead role in its development and optimization. The compound was assigned multiple research designations throughout its development timeline, including the primary research code MCC-555 and the alternative designation RWJ-241947. Johnson and Johnson later became involved in the compound's development outside of Japan, establishing an international research collaboration that advanced the compound through various phases of preclinical and clinical evaluation.

By March 2000, netoglitazone had progressed to Phase II clinical trials as an insulin sensitizer, with concurrent studies being conducted both in Japan and internationally. The compound demonstrated remarkable potency in preclinical studies, showing approximately three-fold greater effectiveness than rosiglitazone in the diabetic mouse model KK-Ay. Phase I trials were successfully completed by Mitsubishi-Tokyo in both the United Kingdom and Japan, establishing the foundation for subsequent clinical development phases.

The research trajectory of netoglitazone reflects the broader historical evolution of thiazolidinedione development, where initial discoveries of hypoglycemic effects in clofibrate derivatives led to the systematic development of increasingly sophisticated peroxisome proliferator-activated receptor modulators. This historical context positions netoglitazone as a representative compound of the advanced generation of thiazolidinediones, characterized by enhanced selectivity and reduced adverse effect profiles compared to earlier compounds in this therapeutic class.

Systematic Nomenclature and Designations

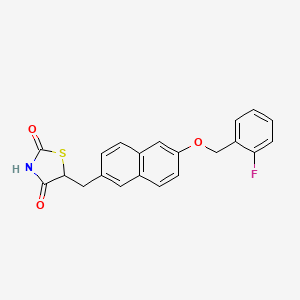

The systematic nomenclature of netoglitazone follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and ring systems. The official IUPAC name for this compound is 5-({6-[(2-fluorophenyl)methoxy]naphthalen-2-yl}methyl)-1,3-thiazolidine-2,4-dione, which precisely describes the molecular architecture and substitution pattern.

Alternative systematic designations include the comprehensive chemical name 5-((6-((2-fluorophenyl)methoxy)-2-naphthalenyl)methyl)-2,4-thiazolidinedione, which follows traditional nomenclature conventions while maintaining chemical accuracy. The compound is also systematically referred to as 2,4-Thiazolidinedione, 5-[[6-[(2-fluorophenyl)methoxy]-2-naphthalenyl]methyl]-, providing another valid systematic designation that emphasizes the thiazolidinedione core structure.

Table 1: Systematic Nomenclature and Chemical Identifiers

| Designation Type | Name/Identifier |

|---|---|

| IUPAC Name | 5-({6-[(2-fluorophenyl)methoxy]naphthalen-2-yl}methyl)-1,3-thiazolidine-2,4-dione |

| Alternative Systematic Name | 5-((6-((2-fluorophenyl)methoxy)-2-naphthalenyl)methyl)-2,4-thiazolidinedione |

| CAS Registry Number | 161600-01-7 |

| Molecular Formula | C₂₁H₁₆FNO₃S |

| Molecular Weight | 381.42 g/mol |

| InChI Key | PKWDZWYVIHVNKS-UHFFFAOYSA-N |

| UNII | QOV2JZ647A |

The compound maintains several research designations that have been consistently used throughout its development history. The primary research code MCC-555 originates from its development at Mitsubishi Chemical Corporation, while RWJ-241947 represents the designation used during Johnson and Johnson's involvement in its international development. Additionally, the compound has been referred to as Isaglitazone in certain research contexts, though this designation is less commonly employed in contemporary scientific literature.

Chemical database entries consistently employ the systematic IUPAC nomenclature, ensuring standardized identification across international research platforms. The compound's molecular formula C₂₁H₁₆FNO₃S reflects its composition of 21 carbon atoms, 16 hydrogen atoms, one fluorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom. This molecular composition directly corresponds to the systematic nomenclature, providing verification of structural accuracy across different identification systems.

Structural Classification Within Thiazolidinediones

Netoglitazone belongs to the thiazolidinedione family of compounds, characterized by the presence of the 2,4-thiazolidinedione ring system as its core structural motif. This heterocyclic core consists of a five-membered ring containing one sulfur atom and one nitrogen atom, with two carbonyl groups positioned at the 2 and 4 positions of the ring system. The thiazolidinedione core represents the pharmacophoric element responsible for the compound's interaction with peroxisome proliferator-activated receptors.

The structural architecture of netoglitazone incorporates a complex substitution pattern at the 5-position of the thiazolidinedione ring, distinguishing it from simpler members of this compound class. The substituent consists of a naphthalene ring system connected through a methylene bridge to the thiazolidinedione core, with the naphthalene ring bearing a 2-fluorobenzyloxy group at the 6-position. This elaborate substitution pattern contributes significantly to the compound's binding affinity and selectivity profile.

Table 2: Structural Components and Classification

| Structural Element | Description | Functional Significance |

|---|---|---|

| Thiazolidinedione Core | 2,4-thiazolidinedione ring | Pharmacophoric element for peroxisome proliferator-activated receptor binding |

| Naphthalene System | Bicyclic aromatic ring system | Contributes to binding affinity and selectivity |

| Methylene Linker | Single carbon bridge | Provides conformational flexibility |

| Fluorobenzyloxy Group | 2-fluorophenylmethoxy substituent | Modulates receptor selectivity and pharmacokinetic properties |

The synthesis of the thiazolidinedione core follows established methodologies first reported by Kallenberg in 1923, involving the reaction of carbonyl sulfide with ammonia in the presence of potassium hydroxide. Contemporary synthetic approaches typically employ the reaction of α-chloroacetic acid with thiourea in aqueous solution under reflux conditions for extended periods. This synthetic methodology generates the thiazolidinedione ring system through a series of nucleophilic substitution and cyclization reactions.

Within the broader classification of thiazolidinediones, netoglitazone represents an advanced structural design that incorporates lessons learned from earlier compounds in this therapeutic class. The compound's structural features distinguish it from first-generation thiazolidinediones such as ciglitazone and troglitazone, which exhibited significant hepatotoxicity issues. The incorporation of the naphthalene ring system and fluorinated aromatic substituent represents a sophisticated approach to optimizing receptor selectivity while maintaining therapeutic efficacy.

The structural classification of netoglitazone also positions it as a dual peroxisome proliferator-activated receptor agonist, with activity at both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. This dual activity profile distinguishes netoglitazone from purely peroxisome proliferator-activated receptor gamma-selective compounds, providing a broader spectrum of metabolic effects through simultaneous activation of multiple receptor subtypes.

Academic Significance in Pharmacological Research

The academic significance of netoglitazone in pharmacological research extends far beyond its original development as an antidiabetic agent, encompassing diverse areas of investigation including metabolic disorders, bone biology, oncology, and neurodegenerative diseases. The compound's unique pharmacological profile as a peroxisome proliferator-activated receptor modulator with context-dependent activity has established it as a valuable research tool for understanding receptor-ligand interactions and tissue-specific gene regulation.

Research investigations have demonstrated that netoglitazone exhibits distinctive functional selectivity properties, functioning as a full agonist, partial agonist, or antagonist depending on cellular context and specific peroxisome proliferator-activated receptor gamma binding sites. This context-specific activity pattern has provided researchers with unprecedented insights into the mechanisms of selective peroxisome proliferator-activated receptor modulation, contributing significantly to the theoretical understanding of nuclear receptor pharmacology.

Table 3: Research Applications and Academic Contributions

| Research Area | Specific Applications | Academic Contributions |

|---|---|---|

| Bone Biology | Osteoblast differentiation studies | Demonstration of tissue-selective peroxisome proliferator-activated receptor effects |

| Adipogenesis | Mesenchymal stem cell differentiation | Understanding of dual receptor activation patterns |

| Cancer Research | Pancreatic cancer cell proliferation | Novel insights into peroxisome proliferator-activated receptor-mediated apoptosis |

| Neurodegenerative Disease | Alzheimer's disease models | Identification of amyloid-beta aggregation inhibition |

| Metabolic Research | Insulin sensitivity mechanisms | Characterization of context-dependent receptor activation |

In bone biology research, netoglitazone has served as a critical tool for investigating the relationship between peroxisome proliferator-activated receptor gamma activation and skeletal homeostasis. Studies utilizing this compound have demonstrated that it induces adipocyte formation while exhibiting significantly reduced anti-osteoblastic activity compared to other thiazolidinediones. These findings have contributed to the understanding of how selective peroxisome proliferator-activated receptor modulation can potentially separate beneficial metabolic effects from adverse skeletal consequences.

Cancer research applications of netoglitazone have revealed important insights into peroxisome proliferator-activated receptor-mediated tumor suppression mechanisms. Investigations in pancreatic cancer models have demonstrated that the compound induces cell cycle arrest and apoptosis through upregulation of NAG-1 and p21 while suppressing cyclin D1 expression. These research findings have advanced the understanding of how peroxisome proliferator-activated receptor ligands can function as potential anticancer agents through both receptor-dependent and receptor-independent mechanisms.

Recent academic investigations have expanded to include neurodegenerative disease research, with studies demonstrating that netoglitazone exhibits significant anti-amyloid properties in Alzheimer's disease models. Research utilizing quantitative three-dimensional histochemistry has revealed that the compound reduces amyloid-beta plaque burden in specific brain regions while improving cognitive function and reducing microglial activation. These findings represent a novel application of thiazolidinedione compounds in neurotherapeutics, opening new avenues for academic investigation.

The compound's contribution to understanding drug repurposing strategies has also gained academic attention, with netoglitazone serving as an example of how existing pharmaceutical compounds can be systematically evaluated for new therapeutic applications. This research approach has contributed to the broader academic discourse on improving drug discovery efficiency through computational and experimental repurposing methodologies.

Properties

IUPAC Name |

5-[[6-[(2-fluorophenyl)methoxy]naphthalen-2-yl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FNO3S/c22-18-4-2-1-3-16(18)12-26-17-8-7-14-9-13(5-6-15(14)11-17)10-19-20(24)23-21(25)27-19/h1-9,11,19H,10,12H2,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWDZWYVIHVNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C=C(C=C3)CC4C(=O)NC(=O)S4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043712 | |

| Record name | MCC-555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161600-01-7 | |

| Record name | Isaglitazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161600-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Netoglitazone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161600017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netoglitazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MCC-555 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 161600-01-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NETOGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QOV2JZ647A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes:: Netoglitazone can be synthesized through various routes. One common synthetic method involves the condensation of appropriate starting materials to form the thiazolidinedione ring system. Detailed reaction conditions and specific reagents would be found in scientific literature.

Chemical Reactions Analysis

Types of Reactions:: Netoglitazone can undergo several chemical reactions, including:

Oxidation: Oxidative processes may modify functional groups.

Reduction: Reduction reactions can alter the compound’s structure.

Substitution: Substituting functional groups can lead to derivatives.

Oxidation: Common oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the functional groups present in the starting material.

Scientific Research Applications

Applications in Diabetes Management

Efficacy in Type 2 Diabetes:

Netoglitazone has been shown to be over 50-fold more potent than rosiglitazone in reducing blood glucose levels in rodent models of type 2 diabetes. In vitro studies indicate that netoglitazone effectively induces adipocyte formation while inhibiting osteoblast differentiation, suggesting a dual role in managing metabolic health without adversely affecting bone density .

Clinical Studies:

A study involving C57BL/6 mice demonstrated that administering netoglitazone at a dose effective for lowering blood glucose did not lead to trabecular bone loss, indicating its potential safety profile in long-term diabetes management .

Neuroprotective Effects

Recent research has highlighted netoglitazone's potential applications beyond diabetes, particularly in neurodegenerative diseases such as Alzheimer's disease.

Cognitive Improvement:

In a mouse model of Alzheimer's disease (APP/PS1), long-term treatment with netoglitazone significantly reduced cognitive deficits. The compound was found to decrease amyloid-beta plaque aggregation, which is a hallmark of Alzheimer's pathology. Quantitative three-dimensional histochemistry revealed that netoglitazone effectively targeted specific brain regions, reducing both the number and size of amyloid plaques .

Mechanistic Insights:

Netoglitazone's ability to penetrate the blood-brain barrier and modulate microglial activity suggests it may have therapeutic implications for cognitive decline associated with Alzheimer's disease. Its dual role as an antidiabetic agent and neuroprotective compound positions it uniquely for further exploration in clinical settings .

Comparative Efficacy Table

| Compound | Primary Use | Efficacy | Mechanism of Action |

|---|---|---|---|

| Netoglitazone | Type 2 Diabetes | >50-fold more potent than rosiglitazone in lowering glucose levels | PPAR-γ agonist with selective effects |

| Rosiglitazone | Type 2 Diabetes | Effective but associated with bone loss | PPAR-γ agonist |

| Pioglitazone | Type 2 Diabetes | Improves insulin sensitivity | PPAR-γ agonist |

Case Studies

- Diabetes Management Study:

- Alzheimer’s Disease Research:

Mechanism of Action

Netoglitazone primarily acts as a PPARα and PPARγ dual agonist . These nuclear receptors play crucial roles in glucose and lipid metabolism. By binding to PPARs, netoglitazone enhances insulin sensitivity, reduces insulin resistance, and promotes glucose uptake in peripheral tissues.

Comparison with Similar Compounds

Structural and Functional Analogues

Rosiglitazone

- Bone Effects : Causes significant bone loss and marrow adiposity in vivo due to suppression of osteoblastogenesis .

- Adipogenesis : Stronger adipogenic induction than netoglitazone (10-fold higher in vitro) .

- Clinical Use : Approved for type 2 diabetes but linked to cardiovascular risks and osteoporosis .

Pioglitazone

- Mechanism : PPARγ agonist with weak PPARα activity .

- Bone Effects : Similar to rosiglitazone, reduces bone density but less studied in marrow adiposity .

- Adipogenesis : Promotes peripheral fat distribution without selective bone-sparing effects .

- Clinical Use : Used in diabetes; associated with bladder cancer risk in long-term use .

Efatutazone

- Mechanism : PPARγ agonist with antitumor activity .

- Antitumor Effects : Enhances chemosensitivity in preclinical cancer models, unlike inconsistent results with netoglitazone .

Amorfrutin B

- Mechanism : Natural PPARγ agonist (Ki = 19 nM; EC50 = 73 nM) without PPARα activity .

- Neuroprotection : Reduces neuroinflammation and Aβ toxicity in AD models, similar to netoglitazone’s Aβ-lowering effects .

Pharmacological and Clinical Differences

Receptor Selectivity and Potency

Bone and Adipose Tissue Effects

Antitumor and Neuroprotective Activity

Region-Specific Aβ Reduction by Netoglitazone

Netoglitazone’s efficacy in reducing Aβ plaques varies with dose and duration (Table 1) :

Table 1: Dose- and Duration-Dependent Aβ Effects in Mice

3D histochemistry revealed significant Aβ reduction in the hippocampus and striatum, but 2D methods failed to detect these changes, underscoring the importance of advanced imaging .

Biological Activity

Netoglitazone, also known as MCC-555 or RWJ-241947, is a member of the thiazolidinedione class of drugs, primarily recognized for its role as a selective ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ). This compound exhibits distinct biological activities, particularly in the context of diabetes management and bone metabolism. This article delves into its biological activity, supported by relevant data tables and case studies.

Netoglitazone functions as a PPAR-γ modulator, exhibiting varying agonistic and antagonistic properties depending on the cellular context. Unlike traditional PPAR-γ agonists like rosiglitazone, netoglitazone shows a unique profile that allows it to selectively enhance insulin sensitivity while minimizing adverse effects on bone density.

Key Mechanisms:

- Insulin Sensitization : Netoglitazone significantly lowers blood glucose levels in rodent models of type 2 diabetes, demonstrating over 50-fold potency compared to rosiglitazone .

- Adipogenesis and Osteoblastogenesis : It promotes adipocyte differentiation while inhibiting osteoblast formation in vitro. However, in vivo studies indicate minimal impact on bone quality parameters such as mineral density .

In Vitro Findings

Research utilizing U-33/γ2 cells (a model for mesenchymal cell differentiation) demonstrated that netoglitazone induces adipocyte formation and inhibits osteoblast differentiation through PPAR-γ2 pathways. Despite these effects, its potency was found to be significantly lower than that of rosiglitazone, being 100-fold less effective in promoting adipogenesis .

| Activity | Netoglitazone | Rosiglitazone |

|---|---|---|

| Adipocyte Formation | Moderate | High |

| Osteoblast Inhibition | High | Very High |

| Insulin Sensitization | Strong | Strong |

In Vivo Findings

In vivo studies conducted on C57BL/6 mice revealed that administration of netoglitazone at a hyperglycemic dose did not lead to trabecular bone loss. Bone mineral density and microarchitecture remained unaffected, indicating a potential advantage over other PPAR-γ agonists concerning bone health .

Case Study 1: Amyloid-Beta Reduction

A recent study investigated the effects of netoglitazone on amyloid-beta (Aβ) levels in APPPS1 mouse models of Alzheimer's disease. Mice were treated with either low (25 mg/ml) or high (75 mg/ml) doses over 90 and 180 days. Results indicated significant reductions in Aβ plaque counts in specific brain regions, particularly with long-term treatment .

| Treatment Duration | Dose | Plaque Count Reduction |

|---|---|---|

| Short-term (90 days) | Low | Significant |

| Long-term (180 days) | High | Greater reduction |

Case Study 2: Behavioral Outcomes

Behavioral assessments following netoglitazone treatment showed improvements in memory and anxiety-like behaviors in treated mice compared to controls. These findings suggest that netoglitazone may have neuroprotective effects beyond its metabolic actions .

Q & A

Q. What strategies mitigate bias when interpreting Netoglitazone’s gender-specific efficacy in AD models?

- Methodology : Stratify data by sex in mixed-effects models . Include ovariectomized female mice to control for hormonal confounding. Use power analysis to ensure adequate sample sizes for subgroup comparisons .

Technical Validation & Reproducibility

Q. How to validate Q3D histochemistry findings using orthogonal methods?

- Methodology : Correlate Q3D plaque counts with thioflavin-S staining and mass spectrometry-based Aβ quantification . Apply Bland-Altman analysis to assess agreement between methods .

Q. What criteria define rigorous reporting of Netoglitazone’s purity and compound characterization in publications?

- Methodology : Follow Beilstein Journal guidelines : report HPLC purity (>95%), NMR spectra, and LC-MS data. For in vivo studies, include batch-specific stability testing (e.g., light/temperature sensitivity) .

Ethical & Translational Considerations

Q. How to evaluate Netoglitazone’s potential off-target effects in non-AD contexts?

- Methodology : Screen PPARγ-dependent pathways in peripheral tissues (e.g., liver, adipose) via RNA-seq. Use toxicity panels (e.g., ALT/AST levels) in long-term dosing studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.